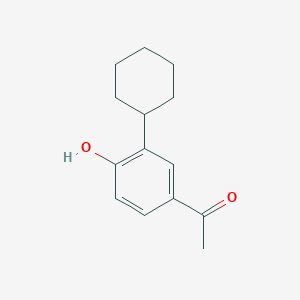
1-(3-Cyclohexyl-4-hydroxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Cyclohexyl-4-hydroxyphenyl)ethanone is an organic compound with the molecular formula C14H18O2 It is characterized by a cyclohexyl group attached to a hydroxyphenyl ethanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyclohexyl-4-hydroxyphenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses cyclohexylbenzene and acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Cyclohexyl-4-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of cyclohexyl-4-hydroxybenzoic acid.
Reduction: Formation of 1-(3-cyclohexyl-4-hydroxyphenyl)ethanol.
Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
1-(3-Cyclohexyl-4-hydroxyphenyl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Cyclohexyl-4-hydroxyphenyl)ethanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their function. The aromatic ring and cyclohexyl group contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Hydroxyphenyl)ethanone: Lacks the cyclohexyl group, resulting in different chemical and biological properties.
1-(4-Hydroxyphenyl)ethanone: The hydroxy group is positioned differently on the aromatic ring, affecting its reactivity and interactions.
Uniqueness
1-(3-Cyclohexyl-4-hydroxyphenyl)ethanone is unique due to the presence of the cyclohexyl group, which enhances its hydrophobic interactions and potentially increases its biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
23299-00-5 |
|---|---|
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
1-(3-cyclohexyl-4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C14H18O2/c1-10(15)12-7-8-14(16)13(9-12)11-5-3-2-4-6-11/h7-9,11,16H,2-6H2,1H3 |
InChI-Schlüssel |
HZCDRZOAMBOWAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)O)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


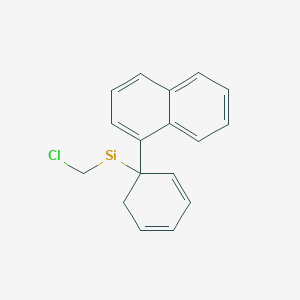

![Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane](/img/structure/B14706973.png)
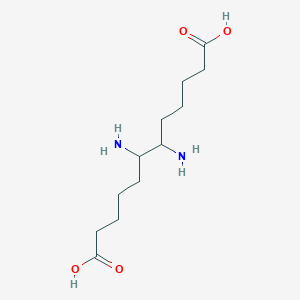
![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea](/img/structure/B14706976.png)

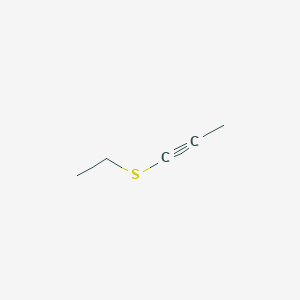
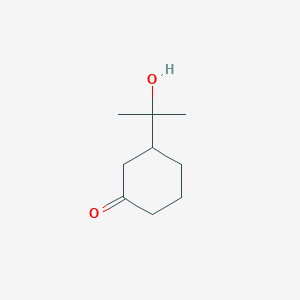
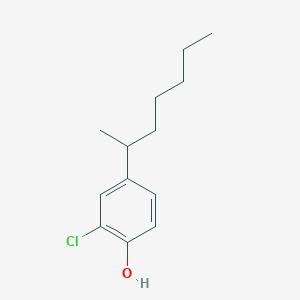
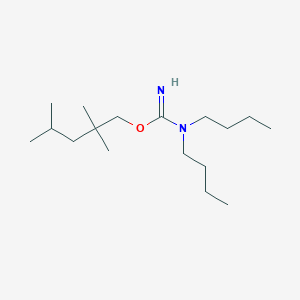
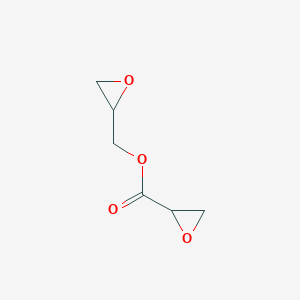
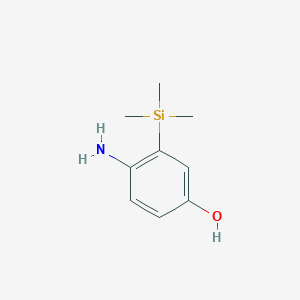
![Oxirane, [(2-propenylthio)methyl]-](/img/structure/B14707007.png)
![3-[2-(2-Hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14707023.png)
